molecular formula C20H26N8 B15122120 4-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

4-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B15122120
M. Wt: 378.5 g/mol
InChI Key: NTSYLHPSGCNBEL-UHFFFAOYSA-N
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Description

4-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the pyrrolo[3,2-d]pyrimidinyl group, and finally the attachment of the piperazinyl and pyrrolidinyl groups. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, acids, bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study various biochemical pathways or as a ligand in receptor binding studies.

Medicine

The compound could have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
  • 2,4-diamino-6-(pyrrolidin-1-yl)pyrimidine
  • 4-methyl-2-(4-piperazin-1-yl)pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H26N8

Molecular Weight

378.5 g/mol

IUPAC Name

6-methyl-4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C20H26N8/c1-14-11-16-18(23-14)19(22-13-21-16)27-7-9-28(10-8-27)20-24-15(2)12-17(25-20)26-5-3-4-6-26/h11-13,23H,3-10H2,1-2H3

InChI Key

NTSYLHPSGCNBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC(=CC(=N4)N5CCCC5)C

Origin of Product

United States

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